molecular formula C17H14O5 B2840887 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one CAS No. 637750-30-2

3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one

Cat. No. B2840887
CAS RN: 637750-30-2
M. Wt: 298.294
InChI Key: DGQHOSPYXVIASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one” is a complex organic molecule that contains several functional groups. It has an ethoxy group (C2H5O-), a phenoxy group (C6H5O-), a hydroxy group (OH), and a chromen-4-one group, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring with a carbonyl (C=O) at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy and hydroxy groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the chromen-4-one core, the ether linkage in the ethoxy and phenoxy groups, and the polarity introduced by the hydroxy and carbonyl groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy group could be involved in acid-base reactions, the ether groups could participate in nucleophilic substitution reactions, and the carbonyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and carbonyl groups could enhance its solubility in polar solvents, while the aromatic chromen-4-one core could contribute to its stability .

Scientific Research Applications

Antioxidant Activity and Chemical Properties

  • The structure-activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups in phenolic acids was studied to understand their antioxidant activities. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups enhance the antioxidant activities of phenolic acids, suggesting potential applications of derivatives of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one in antioxidant formulations (Jinxiang Chen et al., 2020).

Molecular Interactions and Complex Formation

  • The formation and dissociation of hydrogen-bonded solute-solvent complexes involving derivatives similar to 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one were observed, highlighting the compound's ability to engage in complex molecular interactions, which could be relevant in designing delivery systems or in solute-solvent studies (Junrong Zheng et al., 2006).

Enzymatic Reactions and Pathways

  • Research on the cytochrome P450 enzymes, specifically CYP98A3 from Arabidopsis thaliana, showed the importance of hydroxylation processes in the phenylpropanoid pathway. This enzyme's activity on derivatives similar to 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one could suggest potential biotechnological applications in manipulating plant secondary metabolites for agricultural or pharmacological purposes (G. Schoch et al., 2001).

Nanoparticle Fabrication and Biomedical Applications

  • Hydroxyphenol derivatives have been utilized as reducing agents in the synthesis of gold nanoparticles, indicating the potential of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one derivatives in nanotechnology and biomedical fields for developing novel drug delivery systems or diagnostic tools (Yuhan Lee & T. Park, 2011).

Single-Molecule Magnets

  • The utilization of similar compounds in the chemistry of lanthanide complexes demonstrated the possibility of enhancing the energy barriers of Dy2 single-molecule magnets. This research could open pathways for the application of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one in the development of advanced magnetic materials (Yaru Qin et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling this compound .

properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHOSPYXVIASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.